2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 80773-00-8
Cat. No.: VC8001505
Molecular Formula: C6H5N5O2S
Molecular Weight: 211.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80773-00-8 |
|---|---|
| Molecular Formula | C6H5N5O2S |
| Molecular Weight | 211.2 g/mol |
| IUPAC Name | 2-methylsulfanyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C6H5N5O2S/c1-14-6-8-5-7-2-4(11(12)13)3-10(5)9-6/h2-3H,1H3 |
| Standard InChI Key | HCORZOYSZBWENS-UHFFFAOYSA-N |
| SMILES | CSC1=NN2C=C(C=NC2=N1)[N+](=O)[O-] |
| Canonical SMILES | CSC1=NN2C=C(C=NC2=N1)[N+](=O)[O-] |
Introduction
Synthetic Methodologies
Core Scaffold Construction
The synthesis of triazolo[1,5-a]pyrimidines typically begins with cyclocondensation reactions. For example, 6-nitro derivatives are accessible via nitration of precursor amines using fuming HNO₃ in H₂SO₄, as demonstrated in the synthesis of 6-nitro- triazolo[1,5-a]pyrimidine-7-amine (yield: 92%) . Adapting this approach, 2-(methylsulfanyl)-6-nitro triazolo[1,5-a]pyrimidine could be synthesized through sequential functionalization:
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Nitration: Introduction of the nitro group at position 6 using mixed acids .
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Methylsulfanyl Incorporation: Thiolation at position 2 via nucleophilic substitution or metal-catalyzed coupling. For instance, treatment with methyl disulfide (CH₃SSCH₃) in the presence of a base could displace a halogen or hydroxyl group .
Key Reaction Conditions
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Nitration: Conducted at 80°C under reflux for 4 hours in HNO₃/H₂SO₄ .
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Thiolation: Requires anhydrous conditions and catalysts such as palladium or copper to facilitate C–S bond formation .
Table 1: Representative Synthetic Parameters for Analogous Compounds
Physicochemical Properties
Solubility and Stability
The nitro group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces stability under acidic or reducing conditions. Methylsulfanyl groups improve lipid solubility, potentially enhancing membrane permeability .
Spectroscopic Characterization
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¹H NMR: Aromatic protons adjacent to the nitro group resonate downfield (δ 8.6–9.5 ppm), while methylsulfanyl protons appear as a singlet near δ 2.5 ppm .
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¹³C NMR: The nitro-bearing carbon resonates at δ 145–155 ppm, and the methylsulfanyl carbon appears at δ 15–20 ppm .
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IR: Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 2 and 6 to optimize potency and selectivity.
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Prodrug Development: Reduction of the nitro group to an amine in vivo could enhance bioavailability or enable targeted delivery.
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Materials Science Applications: Exploiting the compound’s electronic properties for organic semiconductors or sensing materials.
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